molecular formula C6H6O4 B14368804 2-Cyclopentene-1-carboxylic acid, 1-hydroxy-4-oxo- CAS No. 91920-56-8

2-Cyclopentene-1-carboxylic acid, 1-hydroxy-4-oxo-

Cat. No.: B14368804
CAS No.: 91920-56-8
M. Wt: 142.11 g/mol
InChI Key: CPPCADFVLTZYFA-UHFFFAOYSA-N
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Description

2-Cyclopentene-1-carboxylic acid, 1-hydroxy-4-oxo- is a chemical compound with the molecular formula C6H8O3 It is a derivative of cyclopentene, featuring a carboxylic acid group, a hydroxyl group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of 2-Cyclopentene-1-carboxylic acid typically involves large-scale chemical processes that utilize the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a ketone or carboxylic acid group.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

2-Cyclopentene-1-carboxylic acid, 1-hydroxy-4-oxo- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopentene-1-carboxylic acid, 1-hydroxy-4-oxo- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid: Similar in structure but lacks the hydroxyl and ketone groups.

    Cyclopentene: The parent hydrocarbon, lacking the carboxylic acid, hydroxyl, and ketone groups.

    2-Hydroxybenzoic acid: Contains a hydroxyl group and a carboxylic acid group but differs in the aromatic ring structure.

Uniqueness

2-Cyclopentene-1-carboxylic acid, 1-hydroxy-4-oxo- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxyl and ketone groups, along with the carboxylic acid group, allows for diverse chemical transformations and interactions.

Properties

CAS No.

91920-56-8

Molecular Formula

C6H6O4

Molecular Weight

142.11 g/mol

IUPAC Name

1-hydroxy-4-oxocyclopent-2-ene-1-carboxylic acid

InChI

InChI=1S/C6H6O4/c7-4-1-2-6(10,3-4)5(8)9/h1-2,10H,3H2,(H,8,9)

InChI Key

CPPCADFVLTZYFA-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C=CC1(C(=O)O)O

Origin of Product

United States

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